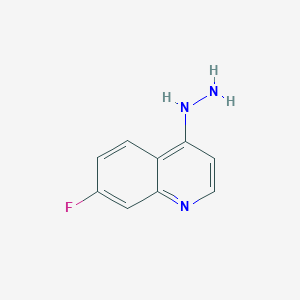![molecular formula C10H12N2O B11911085 Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)
Imidazo[1,2-a]pyridine; propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-one compound with imidazo[1,2-a]pyridine typically involves the condensation of propan-2-one with imidazo[1,2-a]pyridine. This reaction is often catalyzed by iodine, leading to the formation of the desired compound through a series of steps including tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Propan-2-one compound with imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Propan-2-one compound with imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which propan-2-one compound with imidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism of action may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of imidazo[1,2-a]pyridine and related heterocyclic compounds. Examples include:
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine derivatives with different substituents
Uniqueness
Propan-2-one compound with imidazo[1,2-a]pyridine is unique due to its specific combination of propan-2-one and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine;propan-2-one |
InChI |
InChI=1S/C7H6N2.C3H6O/c1-2-5-9-6-4-8-7(9)3-1;1-3(2)4/h1-6H;1-2H3 |
InChI Key |
CKKSWFYKUITDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.C1=CC2=NC=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


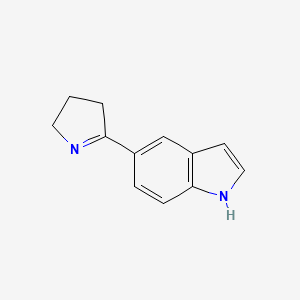


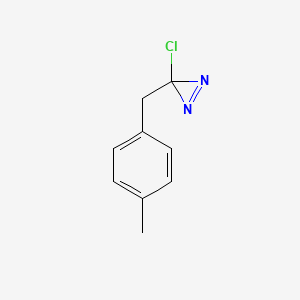

![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)
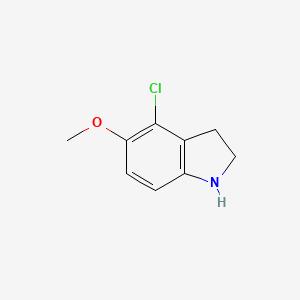
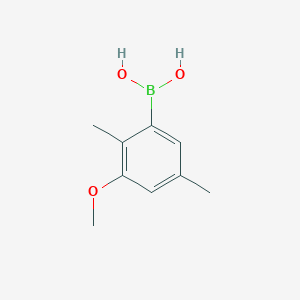
![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)

![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)


